molecular formula C15H9Cl2FN4OS B3706990 1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea CAS No. 6372-79-8

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea

Cat. No.: B3706990
CAS No.: 6372-79-8
M. Wt: 383.2 g/mol
InChI Key: FNURWUFLIXJMEZ-UHFFFAOYSA-N
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Description

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a synthetic compound known for its unique chemical structure and potential applications in various fields This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a urea moiety

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some thiadiazole derivatives have been reported to have antiviral activity .

Preparation Methods

The synthesis of 1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The synthesis begins with the formation of the thiadiazole ring. This can be achieved by reacting 3,4-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the intermediate 5-(3,4-dichlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Urea Formation: The intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of agrochemicals, particularly as a herbicide or pesticide.

Comparison with Similar Compounds

1-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea: This compound has a similar structure but with a single chlorine atom, which may result in different chemical properties and biological activities.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical and biological properties.

Properties

IUPAC Name

1-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4OS/c16-9-6-5-8(7-10(9)17)13-21-22-15(24-13)20-14(23)19-12-4-2-1-3-11(12)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNURWUFLIXJMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(S2)C3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361760
Record name 1-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6372-79-8
Record name 1-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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